3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
3-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is a complex organic compound featuring a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrrolidine derivative, followed by its reaction with a triazolopyrimidine precursor under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives .
Scientific Research Applications
3-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Pyrimidine: Another six-membered aromatic heterocycle with nitrogen, similar to pyridine but with different substitution patterns.
Pyrrole: A five-membered aromatic heterocycle with nitrogen.
Uniqueness
3-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is unique due to its specific structure, which combines a triazolopyrimidine core with a pyrrolidine moiety.
Properties
Molecular Formula |
C14H19N5O2S |
---|---|
Molecular Weight |
321.40 g/mol |
IUPAC Name |
3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H19N5O2S/c1-2-5-10-8-11(20)15-13-16-17-14(19(10)13)22-9-12(21)18-6-3-4-7-18/h8H,2-7,9H2,1H3,(H,15,16,20) |
InChI Key |
DGRJOOZGGWFSKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCCC3 |
Origin of Product |
United States |
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